molecular formula C19H21N3O3 B2481441 1-(2,4-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 922850-58-6

1-(2,4-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No.: B2481441
CAS No.: 922850-58-6
M. Wt: 339.395
InChI Key: YUGNSZCJDOCKPM-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea group attached to a 2,4-dimethoxyphenyl ring and an indole ring with an ethyl substituent. Urea derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves the reaction of 2,4-dimethoxyaniline with an isocyanate derivative of 1-ethyl-1H-indole. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or indole rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted urea derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects in various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea would depend on its specific biological activity. Generally, urea derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea: Similar structure with a methyl group instead of an ethyl group on the indole ring.

    1-(2,4-dimethoxyphenyl)-3-(1-ethyl-1H-pyrrol-3-yl)urea: Similar structure with a pyrrole ring instead of an indole ring.

    1-(2,4-dimethoxyphenyl)-3-(1-ethyl-1H-indol-2-yl)urea: Similar structure with the urea group attached to the 2-position of the indole ring.

Uniqueness

1-(2,4-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is unique due to the specific combination of the 2,4-dimethoxyphenyl and 1-ethyl-1H-indol-3-yl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(1-ethylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-4-22-12-16(14-7-5-6-8-17(14)22)21-19(23)20-15-10-9-13(24-2)11-18(15)25-3/h5-12H,4H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGNSZCJDOCKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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